molecular formula C12H18O2 B7808634 (4-(Isopentyloxy)phenyl)methanol

(4-(Isopentyloxy)phenyl)methanol

Cat. No.: B7808634
M. Wt: 194.27 g/mol
InChI Key: OLJBYGXYVKGWCU-UHFFFAOYSA-N
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Description

(4-(Isopentyloxy)phenyl)methanol: is an organic compound characterized by a phenyl ring substituted with an isopentyloxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Isopentyloxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Isopentyloxy)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Isopentyloxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

    4-Hydroxybenzyl alcohol: Similar structure but lacks the isopentyloxy group.

    4-(Isopentyloxy)benzaldehyde: An oxidized form of (4-(Isopentyloxy)phenyl)methanol.

    4-(Isopentyloxy)benzoic acid: Another oxidized derivative with a carboxylic acid group.

Uniqueness: this compound is unique due to the presence of both an isopentyloxy group and a methanol group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

[4-(3-methylbutoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJBYGXYVKGWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (350 mg) was added gradually to a solution of 1.35 g of p-(3-methylbutoxy)-benzaldehyde in 50 ml of tetrahydrofuran at -10° C. After stirring at room temperature for 1 hour, the excess lithium aluminum hydride was decomposed with sodium sulfate decahydrate. The insoluble matter was filtered off from the mixture, and the filtrate was concentrated to give 1.33 g of p-(3-methylbutoxy)benzyl alcohol. Thionyl chloride (3 g) was added to a solution of the compound obtained in 25 ml of benzene, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure to give 1.45 g of p-(3-methylbutoxy)benzyl chloride. To a solution of this compound in 50 ml of N,N-dimethylformamide, there was added a solution of 3.3 g of sodium azide in 14 ml of water with ice cooling. After overnight stirring at room temperature, the reaction mixture was diluted with water, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 1.48 g of p-(3-methylbutoxy)benzyl azide. To a solution of this compound in 30 ml of tetrahydrofuran was added 500 mg of lithium aluminum hydride with ice cooling. The temperature of the reaction mixture was allowed to gradually rise to room temperature, and the mixture was stirred for 2 hours. The excess lithium aluminum hydride was decomposed with sodium sulfate decahydrate. The insoluble matter was filtered off, and the filtrate was concentrated under reduced pressure to give 1.13 g of p-(3-methylbutoxy)benzylamine.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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